N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride

Description

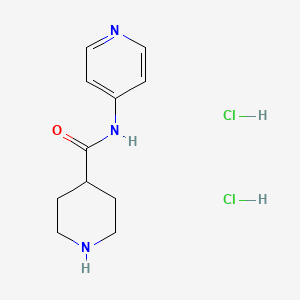

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for the base compound is N-pyridin-4-ylpiperidine-4-carboxamide , reflecting its core structure:

- A piperidine ring (6-membered saturated heterocycle with one nitrogen atom) at position 4.

- A carboxamide group (-CONH-) attached to the piperidine ring.

- A pyridin-4-yl substituent (pyridine ring attached via its para-position nitrogen) bonded to the carboxamide nitrogen.

The dihydrochloride salt is denoted by appending "dihydrochloride" to the base name, indicating the addition of two hydrochloric acid molecules during salt formation.

Structural Representation :

Alternative Naming Conventions in Chemical Databases

The compound is cataloged under diverse aliases across chemical repositories:

Common synonyms include Piperidine-4-carboxylic acid pyridin-4-ylamide and N-(4-Pyridyl)-4-piperidinecarboxamide.

Molecular Formula and Salt Formation Characteristics

Base compound :

Dihydrochloride salt :

Salt Formation Mechanism :

Protonation occurs at the pyridine nitrogen and the carboxamide’s amine group, forming a doubly charged cation (C₁₁H₁₆N₃O²⁺) that pairs with two chloride anions. This enhances aqueous solubility and crystallinity, critical for pharmaceutical applications.

Table 1 : Summary of Structural Features

| Feature | Detail |

|---|---|

| Ring systems | Piperidine, pyridine |

| Functional groups | Carboxamide, tertiary amine (protonated in salt form) |

| Isomerism | Conformational (piperidine ring), no enantiomers |

Properties

IUPAC Name |

N-pyridin-4-ylpiperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10;;/h3-4,7-9,12H,1-2,5-6H2,(H,13,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGXFMGPNHWOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antiviral applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

The compound primarily functions as an inhibitor of specific protein kinases, particularly Protein Kinase B (PKB/Akt). PKB is a critical player in the PI3K/AKT/mTOR signaling pathway, which regulates cell growth, survival, and metabolism. Dysregulation of this pathway is implicated in various cancers, making PKB a target for therapeutic intervention.

Key Findings:

- Inhibition of PKB : Studies have shown that derivatives of piperidine-4-carboxamides can act as selective inhibitors of PKB, demonstrating nanomolar potency against this kinase. For instance, modifications to the piperidine structure have resulted in compounds with improved selectivity and oral bioavailability while maintaining significant inhibitory activity against tumor growth in vivo .

- Antiviral Activity : The compound has also been investigated for its efficacy against HIV by acting as a CCR5 antagonist. One derivative exhibited high binding affinity and potent inhibition of HIV-1 envelope-mediated membrane fusion, indicating its potential as an antiviral agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications.

Case Studies

- Cancer Models : In vivo studies using human tumor xenografts in nude mice demonstrated that compounds derived from N-pyridin-4-ylpiperidine-4-carboxamide effectively inhibited tumor growth at well-tolerated doses. These compounds modulated key biomarkers associated with the PI3K/AKT pathway, confirming their role as potential cancer therapeutics .

- HIV Replication : Another study highlighted a derivative that inhibited replication of CCR5-utilizing HIV strains in human peripheral blood mononuclear cells with an EC50 value of 1.1 nM. This illustrates the compound's potential application in treating HIV infections .

Scientific Research Applications

Medicinal Chemistry

N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride has been investigated for its potential therapeutic effects in various diseases:

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties against viruses such as Dengue virus (DENV), with effective concentrations (EC50) ranging from 0.18 to 6.38 μM depending on the specific analog used .

- Inhibition of Renin : The compound has been studied as a potential inhibitor of renin, an enzyme involved in blood pressure regulation, suggesting its application in treating hypertension and cardiovascular conditions.

Biochemical Assays

The compound acts as a potent inhibitor in various biochemical assays, particularly in the study of enzyme activities:

- Cyclin-dependent Kinase Inhibition : It has been shown to inhibit cyclin-dependent kinases, which are critical for cell cycle regulation.

Drug Discovery

This compound serves as a valuable building block in the synthesis of complex organic molecules, aiding in drug discovery processes. Its unique combination of functional groups allows for the development of novel therapeutic agents targeting specific biological pathways .

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of piperidine derivatives demonstrated that modifications in the pyridine ring significantly enhanced activity against DENV. The study highlighted that certain analogs maintained effective concentrations below 10 μM, making them promising candidates for further development .

Case Study 2: Renin Inhibition

In structure-based design studies, it was found that specific derivatives of N-pyridin-4-ylpiperidine effectively inhibited renin activity. These findings suggest potential applications in the management of hypertension through targeted enzyme inhibition.

Chemical Reactions Analysis

Reduction Reactions

The dihydrochloride form enhances solubility in polar solvents, facilitating reductions:

-

Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂, the pyridine ring can be partially reduced to a piperidine derivative, though complete reduction is rare .

-

Borane-mediated reduction : The carboxamide group may be reduced to a secondary amine (R-NH-CH₂-), but competing side reactions often limit yields .

Example Reaction :

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C (10%) | Methanol, 48 hours | Partially reduced piperidine | ~50% |

Substitution Reactions

The pyridine ring’s nitrogen and the piperidine’s tertiary amine serve as nucleophilic sites:

-

S_NAr (Nucleophilic Aromatic Substitution) : Electron-deficient positions on the pyridine ring react with amines or alkoxides under basic conditions .

-

Amide substitution : The carboxamide group can undergo hydrolysis to carboxylic acid under acidic (HCl, 100°C) or basic (NaOH, reflux) conditions .

Acid-Base Reactions

The dihydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity:

-

Deprotonation : In basic solutions (pH > 10), the piperidine’s tertiary amine loses HCl, forming a free base that participates in alkylation or acylation .

-

Reprotonation : Reacidification regenerates the water-soluble dihydrochloride form, useful in purification .

Enzyme Inhibition (Biological Reactions)

The compound acts as a cyclin-dependent kinase (CDK) inhibitor via competitive ATP binding:

-

Mechanism : The pyridine and piperidine rings mimic ATP’s adenine moiety, blocking kinase activity .

-

Metabolism : In vivo, hepatic cytochrome P450 enzymes oxidize the piperidine ring, leading to rapid clearance .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ (CDK2) | 15 nM | |

| Oral Bioavailability | <20% (due to metabolism) |

Thermal Degradation

Under high temperatures (>150°C), decomposition occurs via:

-

Decarboxylation : Loss of CO₂ from the carboxamide group, forming secondary amines .

-

Ring-opening : Pyridine or piperidine rings may fragment, generating smaller heterocycles .

Synthetic Example :

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethanol/H₂O, 150°C | 96 hours, sealed tube | Degradation byproducts | N/A |

Comparative Reactivity

| Reaction Type | Pyridine Ring Reactivity | Piperidine Reactivity | Carboxamide Reactivity |

|---|---|---|---|

| Oxidation | Low | Moderate | Low |

| Reduction | Moderate | High | Moderate |

| Substitution | High (S_NAr) | Low | High (hydrolysis) |

Comparison with Similar Compounds

Key Structural and Functional Insights

Positional Isomerism :

- The (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride (3-piperidine substitution) may exhibit distinct binding affinities compared to the 4-piperidine analog due to altered spatial orientation .

- N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide demonstrates how pyridine substitution at the 2-position (vs. 4-position) affects electronic properties and steric hindrance .

Pyrimidine in N-(Pyrimidin-2-yl)piperidine-4-carboxamide introduces a second nitrogen atom, enhancing hydrogen-bonding capacity for targeting enzymes like kinases .

Salt Form and Solubility: Dihydrochloride salts (e.g., target compound and N-(Pyrimidin-2-yl)piperidine-4-carboxamide) generally exhibit higher aqueous solubility than monohydrochloride analogs, critical for in vivo bioavailability .

Preparation Methods

Preparation of Piperidine-4-carboxamide Derivatives

The piperidine-4-carboxamide scaffold is typically synthesized by amidation reactions involving piperidine derivatives and pyridine carboxylic acid or its activated derivatives.

Amidation via Coupling Reagents:

Using coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DIPEA (N,N-Diisopropylethylamine) in dry DMF solvent, 1-(pyridin-4-yl)piperidine-4-carboxylic acid can be coupled with appropriate amines to form the carboxamide linkage. This method yields the isonipecotamide derivatives in satisfactory yields and high purity.One-Pot Synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid:

This intermediate can be obtained via a one-pot reaction between ethyl isonipecotate and 4-chloropyridine hydrochloride, facilitating streamlined preparation of the target amide.

Conversion to Dihydrochloride Salt

The dihydrochloride form is generally prepared by treating the free base amide with hydrochloric acid, which protonates the nitrogen atoms and forms the stable salt.

- Salt Formation:

The parent N-pyridin-4-ylpiperidine-4-carboxamide is reacted with hydrochloric acid under controlled conditions to yield the dihydrochloride salt. This process improves compound stability and solubility, useful for characterization and further applications.

Detailed Experimental Procedure Example

Though direct procedures for this compound are scarce, closely related compounds such as piperidine-4-carboxamide hydrochlorides provide a procedural template.

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 4-Cyanopiperidine hydrochloride (15 g, 102.2 mmol), triethylamine (0.52 g, 5.1 mmol), ethanol (50 mL) | Heated at 60 °C in a pressure reactor | Intermediate formation |

| 2 | Introduction of hydrogen sulfide gas at 4 bar pressure, stirred 5 h at 60 °C, then 12 h at 60 °C | Reaction to form piperidine-4-carbothioamide hydrochloride | 91% theoretical yield |

| 3 | Cooling to 20 °C, discharge excess H2S, filter solids, wash with ethanol, dry at 40 °C under reduced pressure | Isolation of product | 16.8 g, 99% purity (1H NMR) |

This procedure from a patent illustrates the preparation of related piperidine-4-carboxamide hydrochlorides, highlighting the use of catalytic bases and alcohol solvents.

Catalysts and Solvents

Catalysts:

Catalytic amounts (0.1% to 20%) of tertiary amine bases such as triethylamine or heteroaromatic bases from the pyridine group are employed to facilitate amidation or related transformations.Solvents:

Primary, secondary, and tertiary alcohols (e.g., ethanol) are preferred solvents for these reactions due to their compatibility with the reagents and ease of product isolation.

Analytical Characterization

Post-synthesis, the compound is characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR confirms the structural integrity and purity of the compound, with characteristic signals corresponding to the piperidine ring and pyridine moiety.Infrared (IR) Spectroscopy:

Used to verify the presence of amide functional groups and salt formation.Mass Spectrometry (MS):

Confirms molecular weight and purity.

Summary Table of Preparation Methods

Q & A

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Considerations :

- Batch vs. Flow Chemistry : Optimize for reproducibility (e.g., continuous flow for HCl salt formation).

- Purification at Scale : Switch from column chromatography to recrystallization in ethanol/water.

- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities .

Q. Data Contradiction Analysis Example :

- Issue : Conflicting IC values reported in kinase assays.

- Resolution :

- Validate assay conditions (ATP concentration, buffer pH).

- Confirm compound purity via LC-MS; impurities may inhibit off-target kinases.

- Cross-check with orthogonal methods (e.g., SPR for binding kinetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.